![molecular formula C11H17N3O2 B2514026 6,7-Dihidro-5H-pirrolo[1,2-a]imidazol-7-il tert-butilcarbamato CAS No. 2007916-11-0](/img/structure/B2514026.png)
6,7-Dihidro-5H-pirrolo[1,2-a]imidazol-7-il tert-butilcarbamato
Descripción general
Descripción
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate is a chemical compound with the molecular formula C11H17N3O2 It is characterized by a fused ring system consisting of a pyrrole and an imidazole ring, which is further modified with a tert-butylcarbamate group
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[1,2-a]imidazoles exhibit notable antimicrobial properties. For instance, a study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol/L .
Compound | MIC (μmol/L) | Bacterial Strain |
---|---|---|
7a | 6 | Bacillus subtilis |
7e | 8 | Salmonella typhi |
9a | 4 | Staphylococcus aureus |
These findings suggest that modifications to the core structure can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate has been explored through various studies. A notable investigation assessed the cytotoxic effects against human cancer cell lines such as NCI-H460 (lung), HepG2 (liver), and HCT-116 (colon). The results indicated that many derivatives exhibited moderate to potent cytotoxicity with IC50 values significantly lower than standard chemotherapeutics .
Cell Line | IC50 (μM) | Compound |
---|---|---|
NCI-H460 | 10 | 5a |
HepG2 | 15 | 7a |
HCT-116 | 12 | 9d |
This highlights the potential of this compound in developing new anticancer agents.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, it has been shown to inhibit WDR5 WIN-site interactions crucial for certain cancers . This inhibition was confirmed through docking studies and X-ray crystallography, indicating a promising pathway for further drug development.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of pyrrolo[1,2-a]imidazole derivatives:
- Synthesis and Evaluation : A study synthesized a range of pyrrolo[1,2-a]imidazole derivatives and evaluated their biological activities. The results showed that structural modifications significantly impacted their antimicrobial and anticancer properties .
- Fragment-Based Drug Discovery : Another research utilized fragment-based methods to identify potent inhibitors against WDR5 using pyrrolo[1,2-a]imidazole scaffolds, demonstrating their potential in targeted cancer therapies .
Mecanismo De Acción
Target of Action
Related compounds have been found to interact with receptor-interacting protein kinase 1 (ripk1), which plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
It is known that the molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This conformation could potentially influence its interaction with its targets.
Biochemical Pathways
Related compounds have been found to inhibit ripk1, thereby affecting the necroptosis pathway .
Result of Action
Related compounds have shown micromolar cellular activity against an aml-leukemia cell line .
Análisis Bioquímico
Biochemical Properties
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis, a form of programmed cell death . This interaction is significant as it can modulate cell death pathways, potentially offering therapeutic benefits in conditions where necroptosis is dysregulated.
Cellular Effects
The effects of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of RIPK1 can lead to reduced necroptotic cell death, which is beneficial in preventing unwanted cell death in diseases such as neurodegeneration and ischemic injury . Additionally, this compound has shown activity against leukemia cell lines, indicating its potential in cancer therapy .
Molecular Mechanism
At the molecular level, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate exerts its effects through specific binding interactions with biomolecules. It binds to the WIN site within WDR5, a chromatin-regulatory scaffold protein, inhibiting its function . This inhibition can lead to changes in gene expression, particularly those genes involved in cell proliferation and survival. The compound’s ability to inhibit RIPK1 further underscores its role in modulating cell death pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that it can maintain its inhibitory effects on RIPK1 and WDR5 over extended periods, although some degradation may occur . These temporal effects are crucial for understanding its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate vary with different dosages in animal models. At lower doses, it effectively inhibits RIPK1 without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with its target proteins . This localization is crucial for its activity, as it needs to be in proximity to its targets to exert its effects.
Métodos De Preparación
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate typically involves the annulation of the imidazole ring to the pyrrole ring. One common method includes the reaction of a pyrrole derivative with an imidazole derivative under specific conditions to form the fused ring system. The tert-butylcarbamate group is then introduced through a subsequent reaction with tert-butyl isocyanate. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrrole or imidazole rings are replaced with other groups.
Comparación Con Compuestos Similares
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate can be compared with other similar compounds, such as:
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: This compound lacks the tert-butylcarbamate group and has different chemical properties and applications.
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl adamantan-1-ylcarbamate: This compound has an adamantane group instead of a tert-butyl group, leading to different biological activities and uses.
Actividad Biológica
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- IUPAC Name : 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate
- Molecular Formula : C10H14N4O2
- Molecular Weight : 218.24 g/mol
- Purity : Typically >98% .
Biological Activity Overview
Research indicates that compounds within the pyrrolo[1,2-a]imidazole class exhibit a range of biological activities:
- Antitumor Activity : Several studies have demonstrated that these compounds can inhibit cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines by targeting specific signaling pathways involved in tumor growth .
- Anti-inflammatory Properties : The compound has been noted for its ability to inhibit pro-inflammatory cytokines and enzymes such as MAPK p38, which plays a crucial role in inflammatory responses .
- Antimicrobial Effects : Some derivatives exhibit significant antimicrobial activity against a variety of pathogens, suggesting potential use in treating infections .
The biological effects of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate are attributed to several mechanisms:
- Inhibition of Kinases : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Modulation of Receptor Activity : Certain derivatives act as partial agonists at adrenergic receptors (e.g., A1A adrenoceptors), influencing physiological responses such as vasodilation and neurotransmitter release .
- Cytokine Modulation : The compound can alter the expression of cytokines involved in immune responses, thereby enhancing or suppressing immune activity depending on the context .
Table 1: Summary of Biological Activities
Case Study Example
In one study involving a derivative of this compound, researchers evaluated its effects on human breast cancer cells. The results showed a significant reduction in cell viability and induction of apoptosis at concentrations as low as 10 µM. The mechanism was linked to the inhibition of CDK4/6 pathways, highlighting its potential as a therapeutic agent in oncology .
Propiedades
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl N-tert-butylcarbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)13-10(15)16-8-4-6-14-7-5-12-9(8)14/h5,7-8H,4,6H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDVWGBOCRFMKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)OC1CCN2C1=NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.